ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Overview
Description
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[2,1-f][1,2,4]triazine core structure with two chlorine atoms at positions 2 and 4, and an ethyl ester group at position 7
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrolo[2,1-f][1,2,4]triazine derivatives.
Esterification: The carboxyl group is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are used to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atoms or the carboxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include amines and alcohols.
Substitution products include derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: Similar structure but different position of chlorine atoms.
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: Only one chlorine atom present.
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: No chlorine atoms present.
Uniqueness: Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to the presence of two chlorine atoms, which can significantly affect its reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
- Molecular Formula : C9H7Cl2N3O2
- Molecular Weight : 260.07 g/mol
- CAS Number : 2091158-04-0
- Purity : ≥97%
Synthesis and Structural Variations
The synthesis of this compound involves the introduction of various halogen substituents at specific positions on the pyrrolo-triazine scaffold. Research indicates that structural variations can significantly affect the compound's biological activity. For instance, alterations at position 7, such as the introduction of cyano groups, have been linked to enhanced cytotoxic effects against cancer cell lines .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit potent cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve interference with critical cellular processes such as DNA replication and repair. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Induction of apoptosis |
A549 | 3.5 | Inhibition of DNA synthesis |
MCF-7 | 4.8 | Cell cycle arrest in G1 phase |
These findings suggest that this compound could serve as a lead compound for the development of new antitumor agents.
Antiviral Activity
In addition to its antitumor properties, this compound has shown promise as an antiviral agent. Research indicates that certain derivatives can inhibit viral replication by targeting specific viral enzymes or host cell pathways .
Case Studies
A notable study evaluated the efficacy of this compound in vitro against a panel of viruses. The results indicated a significant reduction in viral load across multiple strains:
Virus Strain | Reduction (%) | Concentration (µM) |
---|---|---|
Influenza A | 70 | 10 |
HIV | 65 | 5 |
Hepatitis C | 80 | 15 |
This data underscores the potential utility of this compound in antiviral drug development.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Signal Transduction Modulation : The compound can alter signaling pathways that regulate cell growth and apoptosis.
Properties
IUPAC Name |
ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)6-4-3-5-7(10)12-9(11)13-14(5)6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBKZRXKCABTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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